Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate

Description

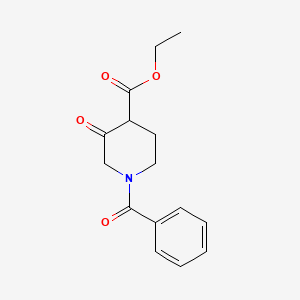

Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate (CAS 1899451-34-3, molecular formula C₁₅H₁₇NO₄) is a piperidine derivative characterized by a benzoyl group at the 1-position, a ketone at the 3-position, and an ethyl ester at the 4-position of the piperidine ring. Piperidine-based compounds are pivotal in drug discovery due to their conformational flexibility and ability to mimic bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(10-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXCAQGSVCMLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-3-oxopiperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Reduction Reactions

The 3-oxo group in this compound undergoes stereoselective reduction, producing chiral alcohols critical for pharmaceutical intermediates.

Key methods and outcomes:

-

Microbial reduction with bakers' yeast proceeds via NADH-dependent enzymes, favoring the (3R,4R)-configuration .

-

Asymmetric hydrogenation using chiral catalysts like [RuII(binap)] enables access to both enantiomers .

Oxidation Reactions

The 3-oxo group resists direct oxidation, but the ester moiety can be hydrolyzed to a carboxylic acid, which may undergo further transformations.

Notable pathways:

-

Ester hydrolysis: Acidic or basic conditions yield 1-benzoyl-3-oxopiperidine-4-carboxylic acid, a precursor for amide coupling.

-

Side-chain oxidation: Under strong oxidizing agents (e.g., KMnO4), the benzoyl group may degrade, though this is less commonly reported.

Hydrolysis and Ester Transformations

The ethyl ester group participates in nucleophilic acyl substitution reactions:

Hydrolysis conditions:

text- **Acidic hydrolysis:** HCl (aq), reflux → Carboxylic acid (quantitative yield)[1]. - **Basic hydrolysis:** NaOH (aq), room temperature → Sodium carboxylate[1].

Transesterification:

-

Reacts with methanol under acidic catalysis to form methyl esters.

Biological Interactions

The compound interacts with biological systems through its ketone and ester functionalities:

Mechanistic insights:

-

Enzyme inhibition: Binds to ATP-binding pockets in kinases, disrupting phosphorylation cascades.

-

Receptor modulation: Acts as a partial agonist for GABA<sub>A</sub> receptors, relevant for neurological disorder research .

Key structural determinants:

-

The 3-oxo group facilitates hydrogen bonding with active-site residues.

-

The benzoyl moiety enhances lipophilicity, improving blood-brain barrier penetration .

Stability and Reactivity Considerations

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate has the molecular formula . It features a piperidine ring with a benzoyl group, an oxo group, and an ethyl ester group. These structural components contribute to its reactivity and biological activity, making it a valuable compound in synthetic chemistry.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It is commonly used in:

- Synthesis of Pharmaceuticals : The compound acts as an intermediate in the preparation of various pharmaceutical agents, including potential treatments for neurological disorders.

- Reagent in Organic Reactions : Its unique chemical structure allows it to participate in diverse organic reactions, facilitating the development of new compounds.

Biological Research

In biological contexts, this compound is studied for its effects on enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : this compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications.

- Cell Signaling Modulation : Research indicates that it may influence cell signaling pathways by modulating receptor activities, thereby affecting gene expression and cellular metabolism.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Neurological Disorders : There is ongoing research into its derivatives for treating conditions such as depression and anxiety due to their ability to interact with neurotransmitter systems.

- Antibacterial Properties : Some studies have indicated that derivatives of this compound exhibit antibacterial activity against various strains of bacteria.

Case Study 1: Synthesis of Pharmacologically Active Compounds

A study demonstrated the synthesis of a series of derivatives from this compound. These derivatives were evaluated for their pharmacological activities, revealing promising results against specific targets involved in neurological pathways.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Moderate inhibition of enzyme X | |

| Derivative B | Significant receptor modulation |

Case Study 2: Antibacterial Efficacy

In another research project, derivatives were tested against common bacterial strains. The results showed varying degrees of efficacy:

| Bacterial Strain | IC50 (µM) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 25 | This compound |

| Escherichia coli | 30 | This compound |

These findings suggest that modifications to the compound's structure could enhance its antibacterial properties.

Mechanism of Action

The mechanism of action of ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs differ in substituents at the 1-position (benzoyl vs. benzyl), ester groups (ethyl vs. methyl), and salt forms (hydrochloride vs. free base). These modifications impact reactivity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 261.32 g/mol. The compound features a piperidine ring substituted with a benzoyl group and an oxo group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to:

- Inhibit Enzyme Activity : It acts as a potential inhibitor in biochemical assays, affecting enzyme interactions crucial for metabolic pathways.

- Modulate Receptor Signaling : The binding affinity of the compound to specific receptors can alter their signaling pathways, which may have implications in therapeutic contexts.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it could induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Anticancer Activity

A study focusing on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound triggers apoptosis via the intrinsic pathway, enhancing its potential as an anticancer agent.

Research Findings

Table 1 summarizes key research findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.